molecular formula C13H16N4O2S B2774452 2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2192745-90-5

2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2774452
CAS RN: 2192745-90-5
M. Wt: 292.36
InChI Key: GUEGXGXMOMDMFD-UHFFFAOYSA-N
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Description

2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is known for its unique structure and properties that make it a promising candidate for use in drug discovery, chemical biology, and other related fields.

Scientific Research Applications

Triazole Pharmacophoric Role in Medicinal Chemistry

The 1,2,3-triazole moiety, a product of click chemistry, plays a significant pharmacophoric role in medicinal chemistry, binding effectively to biological targets while maintaining favorable pharmacokinetic profiles. These findings encourage the design of novel bioactive molecules incorporating the triazole nucleus, highlighting the triazole's capacity to engage in pivotal binding interactions with proteins or DNA, influence metabolic stability, and contribute to compound solubility (Massarotti et al., 2014).

Biomedical Applications and Antimicrobial Activity

The synthesis and application of bis-1,2,3-triazole derivatives have shown promising antimicrobial and antioxidant activities. These derivatives have been synthesized via copper (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition, demonstrating excellent to moderate antibacterial effectiveness against several pathogens, and some compounds have exhibited significant DNA-cleavage activity (Reddy et al., 2016).

Role in Selective Estrogen Receptor Degraders and Antagonists

The optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer has led to the discovery of compounds such as AZD9833. These compounds, by integrating azetidine and triazole functionalities, show potent SERD activity, comparable to established treatments, and have favorable properties for oral administration, marking a significant advancement in breast cancer therapeutics (Scott et al., 2020).

Triazoles in Drug Development

Triazole compounds, containing the 1,2,3-triazole ring, exhibit a wide range of biological activities due to their ability to bind with enzymes and receptors through non-covalent interactions. This versatility has led to their application in developing antifungal, anticancer, and antibacterial drugs, among other therapeutic agents, underscoring the triazole's development value and potential as medicinal agents (Zhou & Wang, 2012).

Triazole in Antitubercular Agents

Research into azetidinone derivatives that incorporate 1,2,4-triazole has focused on anti-tubercular activity. These studies, involving in silico design and molecular docking, have led to the synthesis and evaluation of novel compounds showing promising anti-tubercular effects against Mycobacterium tuberculosis, highlighting the role of triazoles in addressing tuberculosis (Thomas, George, & Harindran, 2014).

properties

IUPAC Name

2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-14-7-8-15-17/h1-5,7-8,13H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEGXGXMOMDMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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